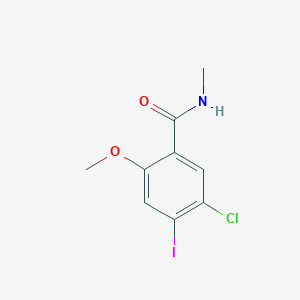

5-chloro-4-iodo-2-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-iodo-2-methoxy-N-methylbenzamide (CI2MBA) is an organic compound that has been studied for its potential applications in various fields of science. It is a derivative of benzamide, a heterocyclic amide compound, and is composed of a five-membered ring with two nitrogen atoms and two oxygen atoms. CI2MBA has been studied due to its unique properties, including its low toxicity, high solubility, and ability to form complexes with a variety of metals. It has been used as a reagent in a variety of scientific applications, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Structural Analysis and Configuration

5-chloro-4-iodo-2-methoxy-N-methylbenzamide and its derivatives exhibit notable structural properties. A study explored the absolute configuration of similar compounds, highlighting the effects of substituting the methoxy group with a hydroxy group and introducing -[CH2]n- groups. These alterations impact the planarity of the compounds and their structural configurations. Spectroscopic analyses, aided by molecular modeling, were used to elucidate these structures, providing insights into the compounds' reactivity for potential medicinal applications (Galal et al., 2018).

Pharmacological Effects and Binding Affinity

The benzamide derivative, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has been studied for its antiemetic and parasympathomimetic activity. Investigations into its physical properties, like density and refractive index, aid in understanding its pharmacological behavior (Sawale et al., 2016). Additionally, research has delved into the structure-activity relationships of benzamide derivatives, aiming to discover dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, potentially broadening the scope of antiemetic agents (Hirokawa et al., 2002).

Chemical Synthesis and Reactivity

The reactivity of N-isopropyliodobenzamides in catalyzing the oxidation of alcohols has been analyzed, revealing that substituents on the benzene ring significantly influence the reactivity. This research contributes to the understanding of catalytic processes and the development of environmentally benign catalysts (Yakura et al., 2018). The design and synthesis of 4-thiazolidinone derivatives as benzodiazepine receptor agonists also highlight the medicinal potential of benzamide derivatives in treating convulsions and their effects on learning and memory (Faizi et al., 2017).

properties

IUPAC Name |

5-chloro-4-iodo-2-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO2/c1-12-9(13)5-3-6(10)7(11)4-8(5)14-2/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNALPUWFXHSLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1OC)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-4-iodo-2-methoxy-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2599120.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2599122.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2599124.png)

![2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2599125.png)

![Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2599126.png)

![(2-bromophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2599130.png)

![2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride](/img/structure/B2599131.png)

![3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2599133.png)